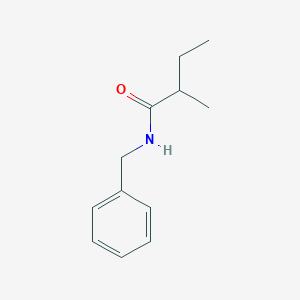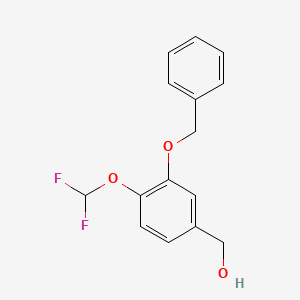
4-(Difluoromethoxy)-3-(phenylmethoxy)benzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-3-(phenylmethoxy)benzenemethanol is an organic compound with a complex structure that includes both difluoromethoxy and phenylmethoxy functional groups
Vorbereitungsmethoden
The synthesis of 4-(Difluoromethoxy)-3-(phenylmethoxy)benzenemethanol typically involves multi-step organic reactions. One common synthetic route includes the selective electrophilic di- and monofluorinations of precursor compounds using reagents like Selectfluor . The reaction conditions are carefully controlled to achieve the desired product, with variations in temperature, solvent, and reaction time playing crucial roles . Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.
Analyse Chemischer Reaktionen
4-(Difluoromethoxy)-3-(phenylmethoxy)benzenemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-3-(phenylmethoxy)benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)-3-(phenylmethoxy)benzenemethanol involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The pathways involved may include binding to enzymes or receptors, altering their activity and leading to downstream effects .
Vergleich Mit ähnlichen Verbindungen
4-(Difluoromethoxy)-3-(phenylmethoxy)benzenemethanol can be compared with similar compounds such as:
(4-Difluoromethoxy-benzylidene)-(4-methoxy-phenyl)-amine: This compound shares the difluoromethoxy group but differs in its overall structure and properties.
2,6-Difluoro-4-(phenylmethoxy)-benzenemethanol: Another similar compound with slight variations in the position of the functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
577968-59-3 |
|---|---|
Molekularformel |
C15H14F2O3 |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
[4-(difluoromethoxy)-3-phenylmethoxyphenyl]methanol |
InChI |
InChI=1S/C15H14F2O3/c16-15(17)20-13-7-6-12(9-18)8-14(13)19-10-11-4-2-1-3-5-11/h1-8,15,18H,9-10H2 |
InChI-Schlüssel |
XJXVFNVVYODYKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)CO)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-benzyl-8-ethyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl) propanoate](/img/structure/B14148617.png)

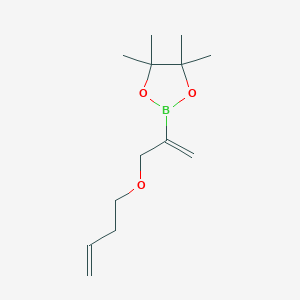
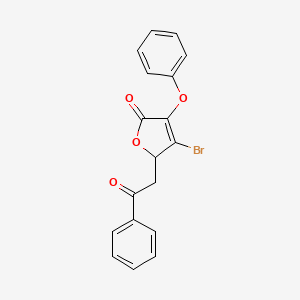
![6-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14148643.png)
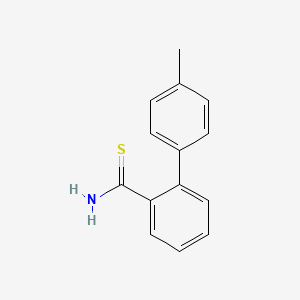
![4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148652.png)


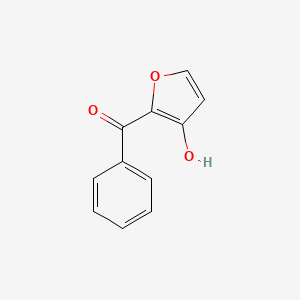
![Ethoxy[2-(methylamino)ethyl]oxophosphanium](/img/structure/B14148678.png)
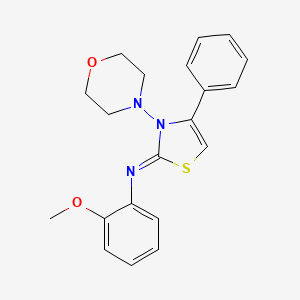
![2-(Methylamino)-n'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B14148692.png)
